2-Chloroéthanol-1,1,2,2-d4

Vue d'ensemble

Description

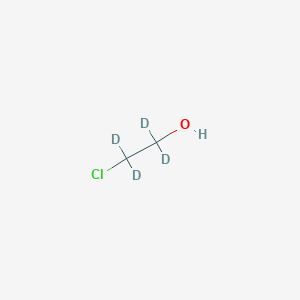

2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties. It has the molecular formula ClCD2CD2OH and a molecular weight of 84.54 g/mol .

Applications De Recherche Scientifique

Chemistry

Tracer Studies :

2-Chloroethanol-1,1,2,2-d4 serves as a tracer in reaction mechanisms to elucidate pathways and intermediates in chemical reactions. Its isotopic labeling allows researchers to track its transformation during reactions.

| Study | Findings |

|---|---|

| Reaction Mechanisms | Used to study pathways and intermediates in complex organic reactions. |

Biology

Metabolic Studies :

In biological research, this compound aids in tracing the incorporation and transformation of compounds within metabolic pathways. It enables scientists to understand how substances are processed in living organisms.

| Study | Findings |

|---|---|

| Metabolic Pathways | Demonstrated incorporation into various biochemical processes. |

Medicine

Deuterated Drug Development :

The use of deuterated compounds like 2-Chloroethanol-1,1,2,2-d4 in pharmaceuticals has been shown to enhance pharmacokinetic properties such as absorption and metabolism. This can lead to improved efficacy and reduced side effects in drug formulations.

| Study | Findings |

|---|---|

| Pharmacokinetics | Improved absorption rates and metabolic stability compared to non-deuterated counterparts. |

Industry

Synthesis of Deuterated Materials :

In industrial applications, 2-Chloroethanol-1,1,2,2-d4 is used for the synthesis of various deuterated materials that are essential for advanced chemical research and development.

| Application | Details |

|---|---|

| Material Synthesis | Utilized in the production of deuterated solvents and reagents for analytical chemistry. |

Case Study 1: Toxicological Assessment

A study conducted by the National Toxicology Program (NTP) evaluated the toxicological effects of 2-chloroethanol (99% pure) through dermal application in rats. The findings indicated significant health risks associated with exposure to chlorinated alcohols.

- Methodology : Dermal application of 2-chloroethanol dissolved in ethanol.

- Results : Observed toxicity at varying concentrations leading to recommendations for safety measures .

Case Study 2: Food Safety Analysis

Research on food products revealed that residues of 2-chloroethanol could be detected due to its formation from ethylene oxide treatment processes used in food preservation.

- Methodology : Gas chromatography-mass spectrometry (GC-MS) analysis was employed to quantify residues.

- Results : Detected concentrations ranged from 0.005 mg/kg to 0.12 mg/kg across various food samples .

Safety and Hazards

While 2-Chloroethanol-1,1,2,2-d4 has valuable applications, it is essential to note that it poses various health risks:

Mécanisme D'action

Mode of Action

Chlorinated alcohols can potentially react with biological molecules, altering their function and potentially leading to toxic effects .

Biochemical Pathways

It’s known that chlorinated alcohols can interfere with various biochemical processes due to their reactivity .

Pharmacokinetics

As a small, polar molecule, it’s likely to be absorbed well in the body, distributed to various tissues, metabolized by typical enzymatic processes, and excreted in urine or feces .

Result of Action

It’s known that chlorinated alcohols can cause cellular damage and toxicity due to their reactivity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Chloroethanol-1,1,2,2-d4 . For instance, higher temperatures might increase the reactivity of the compound, potentially enhancing its effects .

Analyse Biochimique

Biochemical Properties

It is known that 2-Chloroethanol is a metabolite in the degradation of 1,2-dichloroethane . The alcohol is then further oxidized via chloroacetaldehyde to chloroacetate .

Cellular Effects

It is known that 2-Chloroethanol, a related compound, is considered a hazardous substance and can be toxic at high concentrations . Exposure limits have been established for air and dermal levels of 2-Chloroethanol, as these are the most common exposure routes .

Temporal Effects in Laboratory Settings

It is known that 2-Chloroethanol, a related compound, is highly flammable and may be corrosive to metals .

Dosage Effects in Animal Models

It is known that 2-Chloroethanol, a related compound, is toxic if swallowed or in contact with skin, and harmful if inhaled .

Metabolic Pathways

2-Chloroethanol-1,1,2,2-d4 is involved in the metabolic pathway of 1,2-dichloroethane degradation

Méthodes De Préparation

2-Chloroethanol-1,1,2,2-d4 can be synthesized through the reaction of ethylene oxide with deuterium chloride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve the use of specialized equipment to handle the isotopic materials and ensure high purity of the final product .

Analyse Des Réactions Chimiques

2-Chloroethanol-1,1,2,2-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chloroacetaldehyde and further to chloroacetic acid.

Reduction: Reduction reactions can convert it to ethylene glycol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives, such as ethers and esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-Chloroethanol-1,1,2,2-d4 can be compared with other similar compounds, such as:

2-Chloroethanol: The non-deuterated form, which has similar chemical properties but different isotopic characteristics.

2-Bromoethanol-1,1,2,2-d4: A deuterated analog with a bromine atom instead of chlorine, which can have different reactivity and applications.

Ethylene-d4 glycol: Another deuterated compound with similar applications in research and industry

The uniqueness of 2-Chloroethanol-1,1,2,2-d4 lies in its specific isotopic labeling, which makes it a valuable tool in various scientific studies.

Activité Biologique

2-Chloroethanol-1,1,2,2-d4 is a deuterated form of 2-chloroethanol, a compound that has garnered attention in various fields due to its unique isotopic labeling properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

2-Chloroethanol-1,1,2,2-d4 is characterized by the presence of deuterium atoms at specific positions in its molecular structure. This modification not only alters its physical properties but also enhances its utility in analytical chemistry and biological studies. The compound is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of various derivatives such as ethers and esters.

The biological activity of 2-chloroethanol-1,1,2,2-d4 primarily involves its interaction with cellular components through nucleophilic attack. This compound can act as a reducing agent and is particularly effective in breaking disulfide bonds within proteins. The reduction of these bonds is crucial for maintaining protein structure and function.

Target Proteins

Key targets for 2-chloroethanol-1,1,2,2-d4 include:

- Lysozyme

- Lactoylglutathione lyase

- Alpha-1-antitrypsin

- Galectin-1

These interactions can lead to significant changes in protein conformation and activity, impacting various biochemical pathways.

Biochemical Pathways

The compound's ability to reduce disulfide bonds has broad implications for cellular processes:

- Protein Folding : By facilitating the correct folding of proteins, 2-chloroethanol-1,1,2,2-d4 plays a role in preventing misfolded proteins that could lead to cellular dysfunction.

- Cellular Proliferation : Studies have shown that this compound can enhance the proliferation of certain cell types, such as mesenchymal stem cells.

Case Studies

Several studies have investigated the effects of 2-chloroethanol-1,1,2,2-d4 on biological systems:

Study 1: Protein Structure Analysis

A research study utilized NMR spectroscopy with deuterated compounds to analyze protein structures. The isotopic labeling provided by 2-chloroethanol-1,1,2,2-d4 allowed for enhanced resolution in determining protein conformations under various conditions.

Study 2: Toxicological Assessment

An investigation into the toxicological effects of 2-chloroethanol-1,1,2,2-d4 revealed that while low doses exhibited antioxidant properties protecting cells from oxidative stress, higher doses led to cytotoxic effects. These findings underscore the importance of dosage in determining the biological impact of this compound .

Comparative Analysis

To better understand the biological activity of 2-chloroethanol-1,1,2,2-d4, it is useful to compare it with similar compounds:

| Compound | Reducing Properties | Isotopic Labeling | Applications |

|---|---|---|---|

| 2-Chloroethanol | Moderate | No | Solvent and chemical intermediate |

| 2-Mercaptoethanol | Strong | Yes (d6) | Reducing agent in protein studies |

| 2-Chloroethanol-1,1,2,2-d4 | Strong | Yes (d4) | Analytical chemistry and biochemistry |

Propriétés

IUPAC Name |

2-chloro-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIFAVKTNFCBPC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583835 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117067-62-6 | |

| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117067-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.